molecular formula C16H16ClN5O B12192747 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12192747
M. Wt: 329.78 g/mol
InChI Key: XZUNGFGSWHLSPB-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide is a complex organic compound characterized by its unique bicyclic structure and the presence of a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common approach is the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 2-chloro-5-(1H-tetrazol-1-yl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The bicyclic structure can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Scientific Research Applications

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bicyclic and tetrazole moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diphenylurea
  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-ylmethyl)arenesulfonamides

Uniqueness

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both a bicyclic structure and a tetrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .

Properties

Molecular Formula

C16H16ClN5O

Molecular Weight

329.78 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H16ClN5O/c17-15-4-3-13(22-9-19-20-21-22)7-14(15)16(23)18-8-12-6-10-1-2-11(12)5-10/h1-4,7,9-12H,5-6,8H2,(H,18,23)

InChI Key

XZUNGFGSWHLSPB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl

Origin of Product

United States

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